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Compound of Interest

Compound Name: MEG hemisulfate

Cat. No.: B1663031 Get Quote

Application Notes and Protocols for MEG-01 Cell
Culture
For Researchers, Scientists, and Drug Development Professionals

Introduction
The MEG-01 cell line is a valuable in vitro model for studying human megakaryopoiesis,

platelet formation, and the pathophysiology of megakaryoblastic leukemia. Established from

the bone marrow of a patient with chronic myelogenous leukemia (CML) in blast crisis, these

cells exhibit characteristics of the megakaryocytic lineage. This document provides detailed

application notes and protocols for the successful culture and maintenance of the MEG-01 cell

line, ensuring reproducibility and optimal experimental outcomes.
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Characteristic Description

Cell Type Human Megakaryoblastic Leukemia

Origin
Bone marrow of a 55-year-old male with Chronic

Myelogenous Leukemia (CML) in blast crisis

Morphology

Lymphoblast-like, with a mix of suspension and

adherent cells. Adherent cells may display

pseudopodia.

Growth Properties Semi-adherent, semi-suspension

Key Markers
Positive for CD41 (glycoprotein IIb/IIIa) and

CD61 (glycoprotein IIIa).

Recommended Culture Conditions
Successful cultivation of MEG-01 cells requires careful attention to media composition, cell

density, and passaging procedures.

Parameter Recommendation

Basal Medium RPMI-1640

Supplements 10% Fetal Bovine Serum (FBS)

1% Penicillin-Streptomycin (P/S)

Culture Temperature 37°C

CO2 Concentration 5%

Seeding Density 3 x 10^5 cells/mL (minimum)

Maintenance Density 3 - 10 x 10^5 cells/mL

Experimental Protocols
Thawing of Cryopreserved MEG-01 Cells
Proper thawing of cryopreserved cells is critical to ensure high viability.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663031?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Cryovial of MEG-01 cells from liquid nitrogen storage

Complete growth medium (RPMI-1640 + 10% FBS + 1% P/S), pre-warmed to 37°C

Sterile 15 mL conical tube

Water bath at 37°C

70% ethanol

Centrifuge

Protocol:

Rapidly thaw the cryovial by gently swirling it in a 37°C water bath. Do not submerge the

cap.

Decontaminate the outside of the vial with 70% ethanol before opening in a sterile cell

culture hood.

Transfer the thawed cell suspension into a 15 mL conical tube containing 9 mL of pre-

warmed complete growth medium.

Centrifuge the cell suspension at 125 x g for 10 minutes to pellet the cells and remove the

cryoprotectant.

Carefully aspirate the supernatant without disturbing the cell pellet.

Gently resuspend the cell pellet in 5 mL of fresh, pre-warmed complete growth medium.

Transfer the cell suspension to a T25 culture flask.

Incubate at 37°C in a 5% CO2 humidified incubator.

Examine the cells after 24 hours and change the medium to remove any remaining dead

cells and debris.
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Routine Cell Passaging
MEG-01 cells have a relatively slow proliferation rate and should be passaged every 3-4 days

to maintain optimal density and viability.

Materials:

T25 or T75 culture flask with MEG-01 cells

Complete growth medium, pre-warmed to 37°C

Sterile serological pipettes

Sterile conical tubes (15 mL or 50 mL)

Hemocytometer or automated cell counter

Trypan blue solution (0.4%)

Protocol:

Gently pipette the cell suspension up and down to detach any loosely adherent cells.

Transfer the entire cell suspension to a sterile conical tube.

Centrifuge at 125 x g for 10 minutes.

Aspirate the supernatant and resuspend the cell pellet in a small, known volume of fresh

complete growth medium.

Perform a cell count using a hemocytometer and trypan blue to determine cell viability and

density.

Calculate the volume of cell suspension needed to seed a new flask at a density of 3 x 10^5

cells/mL.

Add the calculated volume of cells to a new culture flask and bring up the final volume with

fresh, pre-warmed complete growth medium.
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Incubate at 37°C in a 5% CO2 humidified incubator.

Cryopreservation of MEG-01 Cells
Proper cryopreservation ensures a stable and reliable source of cells for future experiments.

Materials:

MEG-01 cells in logarithmic growth phase

Complete growth medium

Cryopreservation medium (e.g., 90% FBS, 10% DMSO)

Sterile cryovials

Sterile conical tubes

Controlled-rate freezing container (e.g., "Mr. Frosty")

Protocol:

Harvest and pellet the cells as described in the passaging protocol.

Resuspend the cell pellet in cold complete growth medium to a concentration of 1-2 x 10^6

cells/mL.

Slowly add an equal volume of cold cryopreservation medium to the cell suspension while

gently swirling.

Aliquot 1 mL of the final cell suspension into sterile cryovials.

Place the cryovials in a controlled-rate freezing container and store at -80°C for 24 hours.

Transfer the cryovials to a liquid nitrogen freezer for long-term storage.

Visualizing Experimental Workflows
MEG-01 Cell Thawing and Culture Initiation Workflow
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Cell Thawing
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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